molecular formula C11H10BrNO B8473363 3-Bromo-5-cyclopropylmethoxy-benzonitrile

3-Bromo-5-cyclopropylmethoxy-benzonitrile

Cat. No. B8473363
M. Wt: 252.11 g/mol
InChI Key: RARJPAZFRBQNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989449B2

Procedure details

In analogy to the procedure described in WO2007060448, the reaction of 3-bromo-5-fluorobenzonitrile with hydroxymethylcyclopropane using sodium bis(trimethylsilyl)amide as the base yielded the title compound as a white solid (yield: 84% of theory). TLC: Rf: 0.55 (silica gel:heptane:ethyl acetate=6:1, UV, 254 nm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].[OH:11][CH2:12][CH:13]1[CH2:15][CH2:14]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][CH:13]2[CH2:15][CH2:14]2)[CH:9]=1)[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)OCC1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.